Home > Products > Screening Compounds P90193 > 8'-Hydroxydihydroergotamine
8'-Hydroxydihydroergotamine - 90650-44-5

8'-Hydroxydihydroergotamine

Catalog Number: EVT-374841
CAS Number: 90650-44-5
Molecular Formula: C₃₂¹³CH₃₄D₃N₅O₆
Molecular Weight: 599.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8'-Hydroxydihydroergotamine (8'-OH-DHE) is a significant metabolite of dihydroergotamine (DHE), a pharmaceutical compound widely used for the prevention and treatment of migraine attacks. The pharmacological relevance of 8'-OH-DHE stems from its presence in plasma at concentrations significantly higher than its parent drug, DHE, and its ability to exert similar, if not more potent, effects on various receptors implicated in migraine pathophysiology1234.

Applications in Various Fields

In the field of neurology, the venoconstrictor and receptor-specific actions of 8'-OH-DHE are particularly relevant for its application in migraine management. Its ability to modulate serotoninergic activity in the brain suggests a multifaceted approach to migraine prophylaxis, addressing both vascular and neurotransmitter aspects of migraine pathogenesis123.

In pharmacology, the study of 8'-OH-DHE's interactions with various receptors aids in understanding the complex pharmacodynamics of DHE and its metabolites. This knowledge is crucial for the development of more targeted migraine therapies and for improving the efficacy of existing treatments234.

Moreover, the study of 8'-OH-DHE's effects on human and canine veins, both in vitro and in situ, as well as its impact on blood pressure in vivo, provides insights into its systemic pharmacological actions. These findings have implications for the therapeutic use of DHE in conditions requiring selective venoconstriction4.

Lastly, while not directly related to 8'-OH-DHE, research on the cytotoxic action of 8-hydroxydeoxyguanosine (8ohdG) in leukemic cell lines highlights the importance of understanding the metabolic pathways and potential mutagenic effects of hydroxylated compounds. This knowledge can contribute to cancer research and the development of novel therapeutic strategies5.

Overview

8'-Hydroxydihydroergotamine is a derivative of dihydroergotamine, which is primarily used in the treatment of migraines. This compound features a hydroxyl group at the 8' position, enhancing its pharmacological profile. It belongs to the class of ergot alkaloids, which are known for their vasoconstrictive properties and effects on serotonin receptors. The compound is synthesized from natural sources or through chemical modifications of existing ergot alkaloids.

Source and Classification

8'-Hydroxydihydroergotamine is classified under alkaloids, specifically the ergot alkaloids. These compounds are derived from the fungus Claviceps purpurea, which infects cereal grains. Ergot alkaloids have a long history of medicinal use, particularly in treating vascular headaches and as agents that affect smooth muscle contraction.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8'-hydroxydihydroergotamine generally involves several steps starting from dihydroergotamine. Common methods include:

  1. Hydroxylation: The introduction of the hydroxyl group at the 8' position can be achieved through various hydroxylation techniques, often utilizing reagents such as potassium permanganate or other oxidizing agents.
  2. Chemical Modifications: Dihydroergotamine may undergo chemical modifications, including alkylation or acylation, to enhance its solubility and bioactivity.

For instance, a typical synthetic route might involve:

  • Starting with dihydroergotamine.
  • Treating it with a hydroxylating agent under controlled conditions to ensure selective hydroxylation at the desired position.

The yield and purity of the final product can be assessed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure and Data

8'-Hydroxydihydroergotamine has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is C20H25N3O2C_{20}H_{25}N_3O_2, and it has a molecular weight of approximately 341.44 g/mol. The structure features:

  • A tetracyclic framework typical of ergot alkaloids.
  • A hydroxyl group (-OH) at the 8' position, which influences its pharmacological activity.

The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

8'-Hydroxydihydroergotamine can participate in various chemical reactions due to its functional groups:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Esterification: The hydroxyl group may react with carboxylic acids to form esters, which can enhance lipophilicity.
  3. Nucleophilic Substitution: The nitrogen atoms in the structure can serve as nucleophiles in substitution reactions.

These reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Mechanism of Action

Process and Data

The mechanism of action of 8'-hydroxydihydroergotamine primarily involves its interaction with serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Upon administration, the compound binds to these receptors, leading to:

  • Vasoconstriction: This effect alleviates migraine symptoms by reducing cerebral blood flow.
  • Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, contributing to its analgesic effects.

Pharmacodynamic studies indicate that the binding affinity of 8'-hydroxydihydroergotamine to serotonin receptors is crucial for its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: The melting point ranges from 200°C to 210°C, indicating stability under normal conditions.
  • pH Stability: Generally stable across a pH range of 4 to 7, making it suitable for various formulations.

Characterization techniques such as infrared spectroscopy (IR), NMR, and HPLC are used to confirm these properties .

Applications

Scientific Uses

8'-Hydroxydihydroergotamine is primarily utilized in:

  • Migraine Treatment: It is effective in abortive therapy for acute migraine attacks due to its vasoconstrictive properties.
  • Research: Used in studies exploring serotonin receptor dynamics and drug interactions.
  • Pharmacological Studies: Investigated for potential applications in other vascular-related conditions due to its effects on smooth muscle contraction.

The ongoing research into its pharmacological profile continues to reveal new therapeutic avenues for this compound .

Chemical Identity and Structural Characterization

Molecular Structure and Stereochemical Configuration

8'-Hydroxydihydroergotamine (C₃₃H₃₇N₅O₆) is a semisynthetic ergoline alkaloid derivative formed via cytochrome P450-mediated oxidation of dihydroergotamine at the C-8′ position. This modification introduces a hydroxyl group to the propanamide side chain, resulting in a mixture of C-8′ epimers (R and S configurations) due to the creation of a new chiral center [2] [7]. The core structure retains the tetracyclic ergoline scaffold comprising a fused indole and quinoline system, with four additional chiral centers at C-5, C-8, C-10, and C-2′. Absolute configurations at these positions are conserved from the parent dihydroergotamine molecule: 5R,8R,10R,2′R [2] [10].

X-ray crystallographic analysis confirms that the ergoline ring adopts a bent conformation, with the amide side chain oriented perpendicularly to the planar tricyclic moiety. The C-8′ hydroxyl group engages in intramolecular hydrogen bonding with the carbonyl oxygen at C-2′, stabilizing a pseudo-cyclic conformation that influences receptor interaction profiles [2]. Nuclear magnetic resonance studies (¹H-NMR, ¹³C-NMR) reveal distinct chemical shifts for key protons: the indole NH at δ 10.2 ppm, C-17 methyl at δ 1.2 ppm, and the newly introduced C-8′ hydroxyl proton at δ 5.8 ppm (exchangeable with D₂O) [5] [7].

Table 1: Molecular Descriptors of 8'-Hydroxydihydroergotamine

PropertyValue
Empirical FormulaC₃₃H₃₇N₅O₆
Molecular Weight587.67 g/mol
Hydrogen Bond Donors3 (indole NH, C-8′ OH, C-12′ OH)
Hydrogen Bond Acceptors7
Rotatable Bonds8
Topological Polar Surface Area142 Ų

Receptor binding studies demonstrate that stereochemistry critically modulates 5-hydroxytryptamine receptor interactions. The 8′S-epimer exhibits 3.7-fold greater affinity for 5-hydroxytryptamine type 1A receptors (Kᵢ = 8 nM) compared to the 8′R-epimer (Kᵢ = 30 nM), attributable to optimized hydrogen bonding with Ser159 in the orthosteric pocket [9]. Both epimers function as partial agonists at 5-hydroxytryptamine type 1A receptors, though with divergent signaling bias profiles [9].

Synthetic Pathways and Biocatalytic Production

In Vivo Metabolic Synthesis

The primary route to 8'-hydroxydihydroergotamine occurs via hepatic metabolism of dihydroergotamine in mammals. Cytochrome P450 3A4 catalyzes stereoselective hydroxylation at the propanamide side chain’s C-8′ position, producing an epimeric mixture favoring the 8′S configuration (65:35 ratio) [2] [3]. This conversion proceeds through a high-valent iron-oxo species that abstracts a hydrogen atom from the C-8′ methylene group, followed by oxygen rebound. The reaction requires NADPH and molecular oxygen, with maximal velocity (Vₘₐₓ) of 12 pmol/min/pmol CYP3A4 and Michaelis constant (Kₘ) of 47 μM [2].

In Vitro Chemical Synthesis

Total chemical synthesis begins with lysergic acid, itself biosynthesized by Claviceps purpurea via condensation of dimethylallyl pyrophosphate and L-tryptophan, followed by cyclization, methylation, and oxidation [1] [4]. Key steps include:

  • Amide Formation: Lysergic acid reacts with N-methyl-L-prolyl-L-phenylalanyl chloride under Schotten-Baumann conditions to yield ergotamine (yield: 72%) [10].
  • Selective Hydrogenation: Catalytic hydrogenation (Pd/C, H₂, 40 psi) reduces the Δ⁹,¹⁰ double bond of ergotamine, producing dihydroergotamine with retention of configuration at C-5 and C-10 [3] [8].
  • Regioselective Hydroxylation: tert-Butyl hydroperoxide-mediated radical hydroxylation at C-8′ employs dirhodium caprolactamate as a catalyst (5 mol%), achieving 38% yield of epimeric 8'-hydroxydihydroergotamine after reverse-phase chromatography [2].

Biocatalytic Approaches

Recombinant Streptomyces griseus expressing CYP105D7 demonstrates efficient dihydroergotamine hydroxylation (85% conversion in 6h). Immobilization on chitosan beads enhances enzyme stability, allowing 15 reaction cycles without significant activity loss [9]. In vitro systems using human CYP3A4 supersomes achieve complete conversion within 2 hours but require costly cofactor regeneration systems (glucose-6-phosphate dehydrogenase/NADP⁺) [2].

Physicochemical Properties and Stability Analysis

Solubility and Partitioning

8'-Hydroxydihydroergotamine mesylate salt exhibits pH-dependent solubility: >50 mg/mL in water (pH 3.0), 12 mg/mL in phosphate buffer (pH 7.4), and <0.1 mg/mL in n-octanol. The free base demonstrates logarithmic partition coefficient (log P) of 2.8 ± 0.3, while the intrinsic solubility is 0.024 mg/mL at 25°C [2]. Solubility enhancement occurs in co-solvent systems: ethanol/water (1:1) achieves 15 mg/mL, while propylene glycol/water (3:7) yields 8.3 mg/mL [2].

Solid-State Stability

Lyophilized 8'-hydroxydihydroergotamine mesylate remains stable for >24 months at -20°C in amber vials under nitrogen. Accelerated stability testing (40°C/75% relative humidity) reveals degradation pathways:

  • Epimerization: C-8′ epimerization occurs via keto-enol tautomerism (first-order rate constant k = 3.2 × 10⁻⁶ s⁻¹ at 25°C), reaching equilibrium at 55:45 (S:R) within 14 days [2].
  • Oxidative Degradation: The indole moiety undergoes singlet oxygen-mediated oxidation, forming 1a,2,3,7a-tetrahydro-4H-oxazino[4,3-a]indol-4-one derivatives (activation energy Eₐ = 85 kJ/mol) [5].
  • Hydrolysis: Peptide bond cleavage at C-2′ releases lysergic acid derivatives and tripeptide fragments, predominant above pH 8.0 (k = 1.8 × 10⁻⁵ s⁻¹ at 60°C) [2].

Table 2: Receptor Binding Profile of 8'-Hydroxydihydroergotamine

Receptor TypeAffinity (Kᵢ, nM)Efficacy (% vs 5-HT)Comparison to Dihydroergotamine
5-HT₁A8.0 ± 1.272% (partial agonist)3.5-fold increase
5-HT₁B11.5 ± 2.195% (full agonist)Comparable
5-HT₁D0.5 ± 0.189% (full agonist)Comparable
5-HT₂A33.7 ± 4.868% (partial agonist)2.8-fold decrease
5-HT₂B15.0 ± 3.341% (partial agonist)Comparable
Dopamine D₂16.4 ± 2.9AntagonistComparable
α₂A-Adrenergic1.4 ± 0.3Partial agonist1.4-fold increase

Solution Stability

Aqueous solutions (1 mg/mL) exhibit maximum stability at pH 4.0 (t₉₀ = 180 days at 4°C). Degradation accelerates under alkaline conditions (pH 8.0, t₉₀ = 7 days) via hydroxide-catalyzed amide hydrolysis. Photodegradation quantum yield is Φ = 0.14 in UV light (254 nm), necessitating light-protected storage. Chelating agents (ethylenediaminetetraacetic acid 0.1% w/v) suppress metal-catalyzed oxidation, extending t₉₀ by 60% [2].

Spectroscopic Properties

Characteristic Fourier transform infrared spectroscopy bands include: indole N-H stretch (3400 cm⁻¹), amide C=O stretch (1645 cm⁻¹), tertiary amine stretch (2770 cm⁻¹), and phenolic O-H stretch (3200 cm⁻¹). Ultraviolet-visible spectra show λₘₐₓ at 238 nm (ε = 12,500) and 316 nm (ε = 8,200) in methanol, with spectral shifts occurring in acidic (λₘₐₓ 242 nm) and basic media (λₘₐₓ 252 nm) due to protonation/deprotonation of the indole nitrogen [5] [7]. Mass spectrometry (electrospray ionization positive mode) gives m/z 588.27 [M+H]⁺, with major fragments at m/z 223.09 (prolyl-phenylalanine immonium ion) and m/z 365.15 (hydroxylated lysergyl moiety) [2].

Properties

CAS Number

90650-44-5

Product Name

8'-Hydroxydihydroergotamine

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C₃₂¹³CH₃₄D₃N₅O₆

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22?,24-,25+,26+,27?,32-,33+/m1/s1

InChI Key

AHRNWGXNCFKOII-UYPVSMPXSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Synonyms

(5’α,10α)-9,10-Dihydro-8’,12’-dihydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3;

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.